Unveiling L-681,176: A Potent Angiotensin-Converting Enzyme Inhibitor from Streptomyces
Unveiling L-681,176: A Potent Angiotensin-Converting Enzyme Inhibitor from Streptomyces
A comprehensive overview of the discovery, synthesis, and biological evaluation of the natural product L-681,176, a notable inhibitor of the angiotensin-converting enzyme.
Abstract
Discovered from the fermentation broth of Streptomyces sp. MA 5143a, L-681,176 is a potent, naturally occurring inhibitor of the angiotensin-converting enzyme (ACE). This technical guide details the discovery, isolation, and structural elucidation of L-681,176, alongside a comprehensive summary of its biological activity. While a total chemical synthesis has not been reported, this document outlines the fermentation and purification protocols necessary for its isolation. Furthermore, detailed methodologies for the enzymatic and in vivo assays used to characterize its inhibitory effects are provided. This paper aims to serve as a core resource for researchers, scientists, and drug development professionals interested in ACE inhibitors and natural product pharmacology.
Discovery and Production
L-681,176 was first identified in the culture filtrate of Streptomyces sp. MA 5143a.[1] Optimal production of the inhibitor is achieved after three to four days of growth at 28°C in a suitable fermentation medium.[1]
Fermentation Protocol (General)
While the specific medium composition for Streptomyces sp. MA 5143a is not detailed in the available literature, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows:
Materials:
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Streptomyces sp. MA 5143a culture
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Seed medium (e.g., Tryptic Soy Broth)
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Production medium (e.g., Starch Casein Broth)
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Baffled Erlenmeyer flasks
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Shaking incubator
Procedure:
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Inoculate a seed flask containing the seed medium with a spore suspension or mycelial fragment of Streptomyces sp. MA 5143a.
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Incubate the seed culture at 28°C with shaking (e.g., 200-250 rpm) for 2-3 days to generate sufficient biomass.
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Transfer an aliquot of the seed culture to a larger production flask containing the production medium.
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Incubate the production culture at 28°C with shaking for 3-4 days.[1]
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Monitor the production of L-681,176 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an ACE inhibition assay.
Purification and Isolation
The purification of L-681,176 from the culture filtrate involves a multi-step process to isolate the crystalline inhibitor. A general workflow for the purification of natural products from Streptomyces fermentation broths is outlined below.
Structural Elucidation
The chemical structure of L-681,176 was determined through nuclear magnetic resonance (NMR) and mass spectrometry analysis.[2] It has a molecular formula of C12H23N5O7.[2] The structure is noted to be similar to that of marasmine, but it lacks one carboxyl group.[1]
Mechanism of Action and Biological Activity
L-681,176 is an inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition of ACE by L-681,176 is reversible and can be counteracted by the addition of zinc sulfate, indicating that it is likely a zinc-chelating inhibitor, a common characteristic of ACE inhibitors.[1]
Quantitative Biological Data
| Parameter | Value | Species | Assay |
| IC50 | ~1.3 µg/mL | - | in vitro ACE Inhibition Assay |
| ID50 | 142 mg/kg (i.v.) | Rat | in vivo Pressor Response to Angiotensin I |
Table 1: Summary of the biological activity of L-681,176. [1]
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common spectrophotometric method to determine the ACE inhibitory activity of a compound.
Materials:
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Angiotensin-Converting Enzyme (ACE) from rabbit lung
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Hippuryl-L-histidyl-L-leucine (HHL) as substrate
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Sodium borate buffer (pH 8.3)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Spectrophotometer
Procedure:
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Prepare solutions of the test compound (L-681,176) at various concentrations.
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In a reaction tube, mix the ACE enzyme solution with the test compound solution or buffer (for control).
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Pre-incubate the mixture at 37°C for 10 minutes.
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Initiate the reaction by adding the HHL substrate solution.
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Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding HCl.
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Extract the hippuric acid formed with ethyl acetate.
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Evaporate the ethyl acetate layer and redissolve the hippuric acid residue in water or buffer.
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Measure the absorbance of the resulting solution at 228 nm.
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Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Inhibition of the Pressor Response to Angiotensin I in Rats
This protocol outlines the procedure to assess the in vivo efficacy of an ACE inhibitor.
Materials:
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Normotensive rats
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Anesthetic agent
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Catheters for intravenous administration and blood pressure monitoring
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Angiotensin I
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L-681,176
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Blood pressure transducer and recording system
Procedure:
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Anesthetize the rats and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for substance administration).
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Allow the animal to stabilize.
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Administer a bolus injection of angiotensin I intravenously and record the pressor (blood pressure increasing) response.
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Administer L-681,176 intravenously at various doses.
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After a set period, challenge the animal again with the same dose of angiotensin I and record the pressor response.
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Calculate the percentage inhibition of the angiotensin I-induced pressor response for each dose of L-681,176.
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Determine the ID50 value, the dose of the inhibitor that causes a 50% reduction in the pressor response to angiotensin I.
Signaling Pathway
The mechanism of action of L-681,176 is through the inhibition of the Renin-Angiotensin System (RAS) signaling pathway.
Conclusion
L-681,176 is a potent, naturally derived inhibitor of the angiotensin-converting enzyme with demonstrated in vitro and in vivo activity. Its discovery from a Streptomyces species highlights the continued importance of microbial natural products as a source of novel therapeutic agents. The information provided in this technical guide, including purification strategies, biological data, and detailed experimental protocols, serves as a valuable resource for further research and development of L-681,176 and related ACE inhibitors. Future work could focus on the total synthesis of L-681,176 and the exploration of its structure-activity relationship to design even more potent and selective inhibitors.
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
